5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-(phenylmethyl)-
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Overview
Description
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-(phenylmethyl)- is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The pyrazolopyrazine scaffold is known for its broad spectrum of pharmacological properties, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-(phenylmethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyrazole derivatives with suitable electrophiles to form the pyrazolopyrazine core. For instance, the reaction of 5-bromo-1H-pyrazolo(3,4-b)pyridine with iodine and subsequent protection of the NH group can yield key intermediates that are further transformed into the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, can contribute to sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups, into the pyrazolopyrazine core.
Scientific Research Applications
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules and materials.
Biology: In biological research, this compound is used to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The pharmacological properties of this compound, such as anticancer, antimicrobial, and anti-inflammatory activities, have been extensively studied.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the compound may modulate receptor signaling by acting as an agonist or antagonist, influencing downstream cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-b)pyridine: This compound shares a similar core structure but lacks the thione group, resulting in different chemical and biological properties.
Pyrazolo(3,4-b)selenolo(3,2-e)pyrazine: This selenium-containing analog exhibits distinct pharmacological activities, such as enhanced anticancer and antimicrobial effects.
Uniqueness
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-(phenylmethyl)- is unique due to its thione group, which imparts specific reactivity and binding properties. This structural feature allows for selective interactions with biological targets and contributes to its diverse pharmacological profile. Additionally, the presence of the phenylmethyl group enhances its lipophilicity and membrane permeability, further distinguishing it from similar compounds.
Properties
CAS No. |
133280-11-2 |
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Molecular Formula |
C12H10N4S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
1-benzyl-4H-pyrazolo[3,4-b]pyrazine-5-thione |
InChI |
InChI=1S/C12H10N4S/c17-11-7-13-12-10(15-11)6-14-16(12)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,17) |
InChI Key |
AMFIWOGIKPAVTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)NC(=S)C=N3 |
Origin of Product |
United States |
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